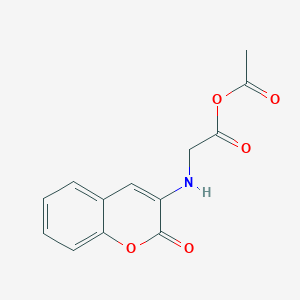
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the anhydride group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2H-chromen-3-yl acetic acid.
Reduction: Formation of 2-oxo-2H-chromen-3-yl ethanol.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-3-yl acetic acid
- 2-oxo-2H-chromen-3-yl ethanol
- 2-oxo-2H-chromen-3-yl acetamide
Uniqueness
Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its anhydride group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
acetyl 2-[(2-oxochromen-3-yl)amino]acetate |
InChI |
InChI=1S/C13H11NO5/c1-8(15)18-12(16)7-14-10-6-9-4-2-3-5-11(9)19-13(10)17/h2-6,14H,7H2,1H3 |
InChI Key |
SZHCVVKCCXKYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)CNC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















